5-(4-bromophenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
5-(4-BROMOPHENYL)-N~3~-PHENETHYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-N~3~-PHENETHYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves a multi-step process. One common route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 5-amino-1H-pyrazole-4-carboxylate with a diketone compound.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura cross-coupling reaction, where a bromophenyl boronic acid is coupled with the pyrazolo[1,5-a]pyrimidine core.
Addition of the phenethyl group: This can be done through a nucleophilic substitution reaction, where a phenethyl halide reacts with the intermediate compound.
Incorporation of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-N~3~-PHENETHYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like sodium hydride and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(4-BROMOPHENYL)-N~3~-PHENETHYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be explored for the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-N~3~-PHENETHYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromophenyl and phenethyl groups contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide
Uniqueness
5-(4-BROMOPHENYL)-N~3~-PHENETHYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its potential for medicinal applications by improving metabolic stability and binding affinity.
Properties
Molecular Formula |
C22H20BrF3N4O |
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Molecular Weight |
493.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H20BrF3N4O/c23-16-8-6-15(7-9-16)18-12-19(22(24,25)26)30-20(29-18)17(13-28-30)21(31)27-11-10-14-4-2-1-3-5-14/h1-9,13,18-19,29H,10-12H2,(H,27,31) |
InChI Key |
AXHPMGZJENLACM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C=NN2C1C(F)(F)F)C(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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